Lanosterol-D3
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Overview
Description
Lanosterol-D3 is a naturally occurring sterol and a crucial intermediate in the biosynthesis of cholesterol. It is a triterpenoid, which means it is derived from six isoprene units. This compound plays a significant role in various biological processes, including the maintenance of cell membrane integrity and the synthesis of steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanosterol-D3 can be synthesized through the cyclization of squalene, a linear triterpene. The process involves several enzymatic steps:
Squalene Epoxidation: Squalene is first converted to 2,3-oxidosqualene by the enzyme squalene epoxidase.
Cyclization: The oxidosqualene undergoes cyclization catalyzed by lanosterol synthase to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered yeast or bacteria. These microorganisms are modified to overexpress the enzymes required for the conversion of squalene to this compound. The fermentation process is followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Lanosterol-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert this compound into different sterols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various sterols, ketones, and alcohols, which are important intermediates in the synthesis of other biologically active compounds .
Scientific Research Applications
Lanosterol-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds.
Biology: this compound is studied for its role in cell membrane structure and function.
Industry: This compound is used in the production of various pharmaceuticals and cosmetics.
Mechanism of Action
Lanosterol-D3 exerts its effects by interacting with specific molecular targets and pathways:
Cholesterol Biosynthesis: this compound is a key intermediate in the cholesterol biosynthesis pathway.
Protein Aggregation: This compound inhibits the aggregation of crystallin proteins in the eye lens, which helps maintain lens clarity and prevent cataracts.
Comparison with Similar Compounds
Lanosterol-D3 can be compared with other sterols and triterpenoids:
Cholesterol: Both this compound and cholesterol are crucial for cell membrane integrity, but this compound is a precursor in the biosynthesis of cholesterol.
Ergosterol: Found in fungi, ergosterol is similar to this compound but differs in its role and structure.
This compound’s unique role as a precursor in cholesterol biosynthesis and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-2,2,3-trideuterio-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-5,6,7,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1/i16D2,26D |
InChI Key |
CAHGCLMLTWQZNJ-ACVOTKBQSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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